O-(4-Methoxyphenyl)hydroxylamine

Description

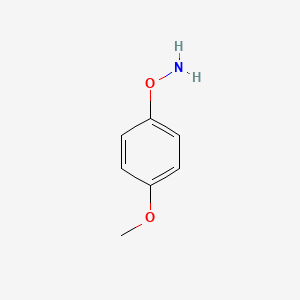

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-(4-methoxyphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-2-4-7(10-8)5-3-6/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOXQAHYRYRYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700152 | |

| Record name | O-(4-Methoxyphenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147169-98-0 | |

| Record name | O-(4-Methoxyphenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for O 4 Methoxyphenyl Hydroxylamine and Analogues

Direct O-Arylation Approaches

Direct O-arylation involves the formation of a carbon-oxygen bond between an aryl group and a hydroxylamine (B1172632) derivative. This method is attractive for its directness, but often requires carefully optimized catalytic systems to achieve high efficiency and prevent side reactions, such as N-arylation.

Transition metals, particularly palladium and copper, are pivotal in catalyzing the O-arylation of hydroxylamines. rsc.org

Palladium-Catalyzed O-Arylation: Palladium-catalyzed cross-coupling has emerged as a powerful method for synthesizing O-arylhydroxylamines. mit.edunih.gov A significant breakthrough involves the use of ethyl acetohydroximate as a hydroxylamine equivalent, which can be coupled with a wide range of aryl chlorides, bromides, and iodides. nih.govorganic-chemistry.org This approach overcomes many limitations associated with traditional methods, offering short reaction times and a broad substrate scope, including heteroaryl partners. mit.edunih.gov The resulting O-arylated products can be readily hydrolyzed under acidic conditions to yield the free O-arylhydroxylamines. mit.edu This two-step process, coupling followed by hydrolysis, provides a versatile route to compounds that are otherwise difficult to prepare in a single step. mit.edunih.gov

Copper-Catalyzed Arylation: Copper-catalyzed Ullmann-type reactions have also been explored for the arylation of hydroxylamines. organic-chemistry.orgacs.org These methods are effective for the N-arylation of various N- and O-functionalized hydroxylamines with aryl iodides. organic-chemistry.orgacs.org However, achieving selective O-arylation can be challenging, as the nitrogen atom in hydroxylamine is often a more potent nucleophile. cardiff.ac.uk Research has shown that standard Chan-Lam reaction conditions for N-arylation often result in low yields for the desired N-arylhydroxylamine, with cleavage of the N-O bond sometimes being observed. scholaris.ca While copper catalysis is robust for C-N bond formation, its application for the direct and selective C-O bond formation with hydroxylamines requires careful selection of protecting groups and reaction conditions to favor O-arylation over N-arylation. organic-chemistry.orgscholaris.ca

The success of transition metal-catalyzed O-arylation is highly dependent on the design of the supporting ligands. mit.edunih.gov Bulky biarylphosphine ligands have proven crucial for promoting the key C-O reductive elimination step in palladium-catalyzed reactions, especially under mild conditions. mit.edunih.govorganic-chemistry.org

For the Pd-catalyzed O-arylation of ethyl acetohydroximate, ligands such as t-BuBrettPhos were identified as being particularly effective. organic-chemistry.org The steric bulk of these ligands is thought to facilitate the desired C-O bond formation while suppressing side reactions. nih.gov The rational design of ligands is a central theme in modern cross-coupling chemistry. By modifying the steric and electronic properties of the phosphine (B1218219) ligand, catalyst systems can be fine-tuned to overcome challenges such as the coupling of sterically hindered substrates or the suppression of undesired pathways like β-hydride elimination. mit.edumit.edu This principle of rational ligand design is critical for developing general and efficient methods for the synthesis of O-arylhydroxylamines and their analogues. mit.edumit.edu

Table 1: Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate with Aryl Halides This table summarizes typical reaction conditions for the synthesis of O-arylhydroxylamine precursors, which are subsequently hydrolyzed to the final product.

| Aryl Halide (Example) | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoanisole (B123540) | (allylPdCl)₂ | t-BuBrettPhos | Cs₂CO₃ | Toluene | 65 | 87 (on 10 mmol scale) | nih.gov |

| 4-Chloroanisole (B146269) | (allylPdCl)₂ | t-BuBrettPhos | Cs₂CO₃ | Toluene | 65 | 75 | nih.gov |

| 2-Bromotoluene | (allylPdCl)₂ | t-BuBrettPhos | Cs₂CO₃ | Toluene | 65 | 93 | nih.gov |

| 3-Bromoquinoline | (allylPdCl)₂ | t-BuBrettPhos | Cs₂CO₃ | Toluene | 65 | 88 (on 5 mmol scale) | nih.gov |

Reductive Pathways

An alternative major strategy for synthesizing O-arylhydroxylamines is the selective reduction of the corresponding nitroaromatic precursors. This approach is attractive due to the wide availability of nitroaromatic compounds.

The reduction of a nitroarene to an amine proceeds through nitroso and hydroxylamine intermediates. nih.gov Isolating the hydroxylamine is challenging because it is easily reduced further to the thermodynamically more stable amine. mdpi.com Furthermore, condensation reactions between the nitroso and hydroxylamine intermediates can lead to undesired azoxy and azo byproducts. nih.gov

A variety of methods have been investigated to achieve this transformation, including catalytic hydrogenation and chemical reduction. nih.govresearchgate.net Catalytic hydrogenation often employs platinum or palladium catalysts, but requires the use of inhibitors or "passivants" to stop the reaction at the hydroxylamine stage. nih.gov Chemical reductants like zinc dust have also been used effectively. mdpi.comresearchgate.net

Achieving high selectivity for the O-arylhydroxylamine product is the primary goal of these methods. Several techniques have been developed to prevent over-reduction.

Catalytic Hydrogenation: A successful approach involves the use of a passivated catalyst in a continuous-flow reactor. nih.govrsc.org For example, Raney-Nickel treated with a mixture of ammonia (B1221849) and DMSO has been shown to be highly effective. nih.govrsc.org The continuous-flow setup allows for the prompt removal of the N-arylhydroxylamine product from the reaction environment, minimizing its further reduction to the corresponding amine. nih.gov This method has demonstrated high conversion rates and excellent selectivity. rsc.org

Chemical and Biocatalytic Reduction: The use of zinc dust in a carbon dioxide/water system provides an environmentally benign method for the selective reduction of nitroarenes to N-arylhydroxylamines under mild conditions. mdpi.com Biocatalytic methods, such as using baker's yeast, have also shown promise for the chemoselective reduction of nitroaromatic compounds, particularly those bearing electron-withdrawing groups, yielding the corresponding hydroxylamines with good conversion rates. researchgate.net Additionally, a catalyst-free, photoinduced reduction of nitroarenes using methylhydrazine has been reported as a highly selective method for preparing N-arylhydroxylamines. figshare.com

Table 2: Selective Reduction of Nitroarenes to N-Arylhydroxylamines

| Nitroarene (Example) | Reagent/Catalytic System | Conditions | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Nitrobenzene | Zn dust / CO₂/H₂O | 25 °C, 1.5 h | 88% Yield | mdpi.com |

| Various Nitroarenes | Baker's Yeast | Mild conditions | Good to excellent conversion | researchgate.net |

| 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole | RANEY®-Ni / NH₃/DMSO | Room temp., flow reactor | 99.8% Selectivity | nih.govrsc.org |

| Nitrobenzene | Methylhydrazine / Light (365 nm) | Room temp., CH₃CN | 98% Yield | figshare.com |

Substitution Reactions

The synthesis of O-arylhydroxylamines via nucleophilic aromatic substitution (SNAr) is another possible route. In this reaction, a hydroxylamine derivative acts as a nucleophile, displacing a leaving group on an aromatic ring. However, the viability of this pathway is highly dependent on the electronic nature of the aryl substrate.

The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. cardiff.ac.uk These groups stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the reaction.

For the synthesis of O-(4-Methoxyphenyl)hydroxylamine, the starting material would typically be a 4-methoxy-substituted aryl halide. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr on substrates like 4-bromoanisole or 4-chloroanisole with a hydroxylamine nucleophile is generally not a feasible synthetic strategy under standard conditions. This pathway is primarily effective for producing analogues that contain potent electron-withdrawing substituents on the aromatic ring. cardiff.ac.uk A transition-metal-free cascade approach has been developed where an N-arylhydroxylamine performs a direct O-arylation via SNAr on a highly electron-deficient arene, but this leads to more complex biaryl products after rearrangement. acs.org

Advanced Synthetic Methodologies

The use of N-protected hydroxylamines is a crucial strategy in the synthesis of O-aryl hydroxylamines to control reactivity and prevent unwanted side reactions. thieme-connect.de Protecting the nitrogen atom allows for selective O-functionalization. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions and the desired deprotection strategy. thieme-connect.de

Common N-protecting groups for hydroxylamines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various silyl (B83357) groups. thieme-connect.com For example, N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) can be used to prepare alkoxyamine hydrochlorides from alkyl bromides without the need for hazardous reagents like hydrazine (B178648) for deprotection. nih.gov The Boc groups can be readily removed under acidic conditions. nih.gov Similarly, tert-butyl N-hydroxycarbamate is a useful reagent for the preparation of O-substituted hydroxylamines from alcohols via their mesylates, followed by acidic deprotection. organic-chemistry.org

The synthesis of N-protected O-alkyl hydroxylamines can also be achieved through methods like the base-mediated ring opening of epoxides with an oxime, followed by cleavage of the resulting oxime ether and in situ protection of the liberated hydroxylamine. thieme-connect.com This approach provides access to β-hydroxy O-alkyl hydroxylamines. thieme-connect.com Furthermore, N,O-protected hydroxylamines can undergo N-arylation with reagents like trimethoxyphenyliodonium(III) acetate (B1210297) in the absence of a transition metal catalyst. thieme-connect.com

The strategic use of N-protection is also evident in more complex transformations. For example, N-protected/N-arylated derivatives of O-cyclopropyl hydroxylamine can undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement to produce tetrahydroquinolines. nih.govrsc.org

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like this compound and its analogues, especially when multiple reactive sites are present. The ability to selectively functionalize a specific atom or position in a molecule is key to achieving the desired product and avoiding the formation of isomers.

In the context of hydroxylamine chemistry, the molecule possesses two nucleophilic centers: the nitrogen and the oxygen atom. Direct alkylation of unprotected hydroxylamine often leads to a mixture of N- and O-alkylated products. thieme-connect.de To achieve selective O-alkylation or O-arylation, strategies such as using N-protected hydroxylamines are employed, as discussed previously.

Regioselectivity also plays a crucial role in reactions involving aromatic rings. For instance, in the synthesis of substituted anilines from 4-substituted aromatic hydroxylamines, the position of the substituent on the phenyl ring can influence the reaction yield. acs.org Similarly, the regioselective O-arylation of unprotected hydroxyl groups in carbohydrates has been achieved by fine-tuning the reaction conditions, particularly the base used. nih.gov

Furthermore, transition metal-catalyzed reactions often provide high levels of chemo- and regioselectivity. For example, iridium-catalyzed allylic substitution of unprotected NH2OH can selectively yield N-(1-allyl)hydroxylamines. organic-chemistry.org In contrast, palladium catalysis can favor different outcomes. The development of methods for the chemo- and regioselective metalation of N-heterocycles also opens up avenues for their subsequent functionalization. uni-muenchen.de

The concept of umpolung, or reactivity inversion, offers an alternative approach to regioselectivity. For instance, the generation of electrophilic aminium radicals from electron-poor O-aryl hydroxylamines allows for the amination of aromatic compounds with high selectivity. nih.gov

Reactivity and Mechanistic Studies of O 4 Methoxyphenyl Hydroxylamine

Nucleophilic Reactivity of the Nitrogen Atom

The nitrogen atom in O-(4-methoxyphenyl)hydroxylamine possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic centers. This reactivity is central to its utility in various organic transformations, including amination and condensation reactions.

This compound and its derivatives serve as effective aminating agents, transferring the amino group to a variety of substrates. These reactions often proceed through the nucleophilic attack of the hydroxylamine (B1172632) nitrogen on an electrophilic carbon.

A metal-free and oxidant-free method for the direct amination of aldehydes with hydroxylamines, including the 4-methoxy substituted derivative, has been developed. acs.org This reaction, promoted by tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H₂O) in the presence of potassium hydroxide, proceeds through a nitrone intermediate to form amides. acs.org Studies have shown that 4-substituted aromatic hydroxylamines, with both electron-donating and electron-withdrawing groups, react smoothly to produce the corresponding amides in good to excellent yields. acs.org However, hydroxylamines with substituents at the 2- or 3-positions on the phenyl ring tend to give lower yields. acs.org

It has also been demonstrated that O-arylhydroxylamines can undergo amination reactions with benzyl (B1604629) alcohols in the presence of a fluorinated alcohol, like hexafluoroisopropanol (HFIP), to produce anilines via an aza-Hock rearrangement. springernature.comresearchgate.net This reaction is proposed to proceed through the formation of a reactive O-benzylhydroxylamine intermediate. springernature.com

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding O-aryl oximes. This classic reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. quora.comwikipedia.orgkhanacademy.org

The general mechanism for oxime formation from a hydroxylamine and a carbonyl compound is analogous to imine formation. quora.com The reaction is typically reversible and can be catalyzed by either acid or base. wikipedia.org The nucleophilicity of the nitrogen atom in hydroxylamine is enhanced by the adjacent oxygen atom. quora.com

The scope of this reaction is broad, encompassing a wide range of aliphatic and aromatic aldehydes and ketones. nih.gov For instance, various aromatic aldehydes and ketones can be efficiently converted to their corresponding methoximes using methoxyamine hydrochloride in the presence of a manganese(II) chloride catalyst. nih.gov

Electrophilic Reactivity and N-Transfer Processes

While the nitrogen atom of this compound is nucleophilic, the molecule can also participate in reactions where it acts as an electrophilic aminating agent or undergoes N-O bond cleavage to facilitate nitrogen transfer.

Derivatives of hydroxylamine are widely used for the electrophilic amination of carbanions and enolates. wikipedia.org In these reactions, the hydroxylamine derivative serves as an electrophilic source of nitrogen. For instance, O-di(p-methoxyphenyl)phosphinylhydroxylamine has been reported as an improved reagent for the electrophilic amination of stabilized carbanions derived from malonates, phenylacetates, and phenylacetonitriles. acs.orgnih.govacs.org This reagent reacts efficiently with sodium or potassium enolates at low temperatures. acs.orgnih.govacs.org

The general mechanism for electrophilic amination involves the attack of a nucleophilic carbanion on the electrophilic nitrogen atom of the hydroxylamine derivative. wikipedia.org This process is a key step in the formation of a new carbon-nitrogen bond. wikipedia.org

Table 1: Electrophilic Amination of Phenylacetonitrile with O-di(p-methoxyphenyl)phosphinylhydroxylamine acs.org

| Base | Yield (%) |

| LDA | 37 |

| KOtBu | 67 |

This table is based on data presented for a similar amination reaction and is illustrative of the types of results obtained in such transformations.

The cleavage of the relatively weak N-O bond in hydroxylamine derivatives is a key step in many catalytic processes, enabling the transfer of the nitrogen-containing group to a substrate. nih.govnih.gov This cleavage can be induced by transition metals, radicals, or acids. nih.govliverpool.ac.uk

In the context of iron-catalyzed aminofunctionalization of olefins, a hydroxylamine-derived reagent acts as both the "amino" source and the "oxidant". nih.govnih.govmpg.dempg.de The reaction is initiated by the activation of an Fe(II) catalyst by the hydroxylamine derivative, leading to the formation of an Fe(III)-N-acyloxy intermediate. nih.govnih.gov Homolytic cleavage of the N-O bond in this intermediate generates a highly reactive iron(III)-iminyl radical species, which is responsible for the nitrogen transfer to the olefin. nih.govnih.gov

Rhodium-catalyzed dearomative aminations of naphthols have also been achieved using hydroxylamine-O-sulfonic acid, which proceeds via N-O bond cleavage to form a rhodium-nitrenoid species. liverpool.ac.uk

Metal-catalyzed reactions involving N-O bond cleavage are powerful tools for constructing C-N bonds. nih.gov Iron, being an abundant and non-toxic metal, is an attractive catalyst for such transformations. nih.gov

Iron-catalyzed aminofunctionalization of olefins using hydroxylamine-derived reagents provides direct access to unprotected aminoethers. nih.govnih.gov A detailed mechanistic study combining spectroscopy and computational calculations has provided insight into the key intermediates in this process. nih.govnih.govmpg.de The reaction proceeds through the formation of a high-spin Fe(III) center strongly coupled to an iminyl radical, which facilitates the N-transfer reaction. nih.govnih.gov This iron-coordinated nitrogen-centered radical is a potent reactive intermediate in catalysis. nih.gov

Rearrangement Reactions Involving O-Arylhydroxylamines

O-Arylhydroxylamines, including this compound, are known to participate in several mechanistically distinct rearrangement reactions, yielding valuable synthetic intermediates. These transformations often involve the migration of a group from the oxygen or nitrogen atom to the aromatic ring, typically at the ortho position. Key examples include sigmatropic and metal-catalyzed rearrangements.

A notable transformation is the acs.orgnih.gov-sigmatropic rearrangement . In the absence of transition-metal catalysts, arylhydroxylamines can react with trifluoromethylsulfinyl chloride. This process initiates an O-sulfinylation, followed by a acs.orgnih.gov-sigmatropic rearrangement and subsequent rearomatization. The cascade reaction efficiently produces ortho-sulfonylated aromatic amines, which are versatile building blocks in organic synthesis. thieme-connect.com

Another significant class of transformations is the nih.govthieme-connect.com-rearrangement . Cationic cobalt catalysts have been shown to efficiently convert O-(alkoxycarbonyl)-N-arylhydroxylamines into 2-aminophenol (B121084) derivatives at mild temperatures (30 °C). acs.orgacs.org Isotopic labeling studies, specifically using ¹⁸O, have demonstrated that the alkoxycarbonyl group migrates directly from the oxygen atom to the ortho position of the aromatic ring. This finding supports an unprecedented concerted nih.govthieme-connect.com-rearrangement mechanism, as opposed to a nih.govnih.gov-pathway or one involving ionic N-O bond cleavage. acs.org The combination of CoCl₂ and AgSbF₆ has proven to be a particularly effective catalytic system for this transformation. acs.org Similarly, N-heterocyclic carbene (NHC)-ligated copper catalysts can promote the nih.govthieme-connect.com-rearrangement of N-alkoxyanilines. researchgate.net These reactions can be directed to either the substituted or unsubstituted ortho position depending on the substrate and reaction conditions, leading to the synthesis of functionalized ortho-quinol imine intermediates. researchgate.net

The aza-Hock rearrangement represents another pathway for the transformation of related systems. For instance, the reaction of benzyl alcohols with arylsulfonyl hydroxylamines in fluorinated alcohols can produce anilines. springernature.com A proposed mechanism involves the initial generation of a benzyl cation, which then reacts with the hydroxylamine derivative. This is followed by an aryl migration and subsequent hydrolysis to yield the aniline (B41778) product. springernature.com Mechanistic studies, including the failure to trap any radical intermediates, suggest that this transformation proceeds via a Hock-like rearrangement rather than a radical pathway. springernature.com

Radical Processes and Electron Transfer Mechanisms

The reactivity of this compound and related compounds is significantly influenced by radical processes and electron transfer mechanisms, stemming from the inherent weakness of the N-O bond. semanticscholar.org These hydroxylamines can act as reducing agents, becoming oxidized to form persistent nitroxyl (B88944) radicals in one-electron transfer reactions. researchgate.netd-nb.info

Visible-light photoredox catalysis provides a modern avenue for initiating such radical processes. For example, carboxylic acids can be converted into alkyl radicals through a photoinduced oxidative decarboxylation. These radicals can then react with nitrosoarenes to form hydroxylamine derivatives, proceeding through a nitroxyl radical intermediate. d-nb.info This highlights a method for forging the C–N bond via a radical mechanism under mild conditions. d-nb.info

Electrochemical methods also play a role in the electron transfer chemistry of these compounds. Aminoxyl radicals like TEMPO are effective mediators for alcohol oxidation. In these catalytic cycles, the hydroxylamine form is oxidized at the anode to the corresponding reactive oxoammonium species, which then oxidizes the alcohol. osti.gov The reactivity of radical cations derived from related methoxyphenyl compounds has also been studied. For example, the radical cation of 1-(4-methoxyphenyl)-2-methoxypropane undergoes deprotonation, while the removal of the methoxy (B1213986) group from the ring leads to C-C bond cleavage, demonstrating the influence of the aryl group on radical reactivity. researchgate.net

In some systems, hydroxylamine intermediates are central to redox cycles. The autoreduction of bis(4-methoxyphenyl)-oxoammonium perchlorate (B79767) in an alkaline solution proceeds via hydrolysis to form an intermediate bis(4-methoxyphenyl)hydroxylamine. researchgate.net This hydroxylamine then reacts with the initial oxoammonium cation, resulting in the formation of a stable bis(4-methoxyphenyl)nitroxyl radical. researchgate.net This demonstrates the dual role of the hydroxylamine as both a product of reduction and a reactant in a subsequent electron transfer step to generate a radical. researchgate.net

Stereoselective Transformations

The hydroxylamine functionality is a key component in various stereoselective transformations, enabling the synthesis of chiral molecules. N-arylhydroxylamines can be employed as reagents in asymmetric reactions catalyzed by chiral transition metal complexes or organocatalysts to produce enantiomerically enriched products.

One such example is the copper-catalyzed asymmetric allylic C-H amination of alkenes. rsc.org Using N-arylhydroxylamines as the aminating agent in the presence of a copper pre-catalyst and a chiral BINAM ligand, this method delivers chiral N-aryl allylamines in good yields and with high enantioselectivities. rsc.org Density Functional Theory (DFT) modeling suggests that the stereoselectivity is determined during the C-N bond-forming transition state. rsc.org This approach is notable for its operational simplicity and for providing access to optically active aromatic amines, which are important motifs in biologically active compounds. acs.orgrsc.org

Another powerful stereoselective method is the nitroso-Diels-Alder reaction. A one-pot oxidative reaction between N-arylhydroxylamines and diene carbamates, co-catalyzed by a chiral phosphoric acid and m-CPBA, yields cis-3,6-disubstituted dihydro-1,2-oxazines with excellent regio-, diastereo-, and enantioselectivity. cnrs.fr Furthermore, N-arylhydroxylamines can be used in tricomponent cascade reactions with aldehydes to generate isoxazolidines with good yields and high optical purities. rsc.org

The catalytic asymmetric hydrogenation of oximes to produce chiral hydroxylamines is a significant but challenging transformation. The primary difficulties lie in the low reactivity of the C=N bond and the susceptibility of the weak N-O bond to cleavage, which often leads to the corresponding amine as an undesired byproduct. acs.orgnih.gov Despite these challenges, recent advances have established effective catalytic systems for this purpose. nature.com

Environmentally friendly, earth-abundant metals have been successfully employed. A notable breakthrough is the use of nickel-based catalysts . These systems have been shown to hydrogenate oximes to chiral hydroxylamines with outstanding results, achieving up to 99% yield and 99% enantiomeric excess (e.e.), with a high substrate-to-catalyst ratio. nih.govnature.com Computational studies suggest that weak interactions between the catalyst and the substrate are critical for lowering the reaction barrier and controlling the stereochemical outcome. nih.gov

Iridium-based catalysts have also proven effective. A robust cyclometalated iridium(III) complex featuring a chiral cyclopentadienyl (B1206354) ligand can catalyze the hydrogenation of oximes under highly acidic conditions. nih.gov This method provides access to valuable N-alkoxy amines with high catalyst turnover numbers (up to 4000) and excellent enantiomeric ratios (up to 98:2), with no detectable overreduction of the N-O bond. nih.gov

A cooperative catalytic strategy involving both Lewis and Brønsted acids has been developed to enhance both reactivity and enantioselectivity. This approach has been successfully applied to the iridium-catalyzed asymmetric hydrogenation of oximes, yielding the corresponding hydroxylamines with up to 95% yield and 96% e.e. acs.org Mechanistic investigations indicate that the combination of acids is crucial for achieving high conversion and stereocontrol. acs.org

Achieving high levels of stereocontrol in transformations involving O-arylhydroxylamines is critically dependent on the design of the chiral catalyst. The development of new chiral ligands and catalytic systems is a central theme in modern asymmetric synthesis. mdpi.com The choice of metal and the architecture of the chiral ligand are decisive factors in dictating the enantioselectivity of a reaction.

For the asymmetric hydrogenation of oximes, ligands such as chiral bisoxazolines (BOX) and cyclopentadienyl (Cp) derivatives have been successfully implemented. nih.govnih.gov In the nickel-catalyzed variant, computational modeling has been instrumental in understanding the source of stereocontrol, revealing that subtle, non-covalent interactions between the substrate and the chiral catalyst environment are responsible for the selective generation of one enantiomer. nih.gov

In copper-catalyzed reactions, such as the allylic C-H amination with N-arylhydroxylamines, bidentate phosphine (B1218219) ligands like (R)-(+)-BINAM have been employed. rsc.org DFT studies of the reaction mechanism indicated that the stereochemistry is set in a concerted, asynchronous transition state for the C-N bond formation, highlighting the importance of the ligand's geometry in creating a well-defined chiral pocket around the metal center. rsc.org Similarly, copper/BOX catalysts are effective in the dynamic kinetic asymmetric O-arylation of oximes, where DFT studies have also provided insight into the origins of regio- and enantioselectivity. nih.gov

Beyond metal catalysis, chiral organocatalysts have also emerged as powerful tools. Chiral phosphoric acids, for instance, have been used to catalyze the highly enantioselective and diastereoselective nitroso-Diels-Alder reaction of N-arylhydroxylamines. cnrs.fr In this context, the chiral acid is believed to form a chiral ion pair with a carbocation intermediate, thereby directing the approach of the nucleophile in a stereodefined manner. cnrs.fr The design of these catalysts, whether metal-based or purely organic, continues to be a frontier in chemical synthesis, enabling the efficient production of optically active compounds from hydroxylamine precursors.

Table of Compounds

As a Reagent in Complex Molecule Construction

The structural attributes of O-(4-Methoxyphenyl)hydroxylamine make it a valuable building block for the synthesis of diverse and complex molecular architectures, particularly in the formation of nitrogen-containing heterocyclic scaffolds and the construction of carbon-nitrogen bonds.

This compound and its parent compound, hydroxylamine (B1172632), are instrumental in the synthesis of a variety of N-heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds.

Oxadiazoles: 1,2,4-Oxadiazoles are frequently synthesized through the cyclization of O-acyl amidoximes. nih.gov This process typically involves the reaction of a nitrile with hydroxylamine to form an amidoxime (B1450833) intermediate. This intermediate is then acylated and cyclized to yield the oxadiazole ring. ias.ac.innih.gov For instance, 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole has been synthesized using this methodology. nih.gov One-pot procedures starting from nitriles, hydroxylamine, and an acyl chloride offer a streamlined approach to these heterocycles. ias.ac.in Research has also demonstrated the synthesis of various 1,2,4-oxadiazole (B8745197) derivatives, such as those incorporating a trifluoromethylpyridine moiety, starting from hydroxylamine hydrochloride. d-nb.info

Pyridines: Polysubstituted pyridines can be prepared through a one-pot, three-component cyclocondensation, which is a modification of the Bohlmann-Rahtz reaction. core.ac.uk This method involves the reaction of a 1,3-dicarbonyl compound, an alkynone, and an ammonia (B1221849) source, which can be derived from a hydroxylamine derivative. core.ac.uk For example, methyl 2-methyl-6-(4-methoxyphenyl)pyridine-3-carboxylate has been synthesized using this approach. core.ac.uk Additionally, 4-(4-methoxyphenyl)pyridines have been used as precursors in the synthesis of N-methylpyridinium-4-phenolate betaine (B1666868) dyes. researchgate.net

Isoxazoles: Isoxazoles are commonly synthesized by the reaction of β-dicarbonyl compounds or their equivalents with hydroxylamine. wpmucdn.comrsc.org For example, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole can be synthesized from a corresponding chalcone (B49325) and hydroxylamine hydrochloride. wpmucdn.com The reaction proceeds through the formation of a ketoxime intermediate, followed by cyclization. wpmucdn.com Furthermore, the synthesis of 3,4-disubstituted isoxazoles, such as 3-(4-methoxyphenyl)-4-(p-tolyl)isoxazole, has been achieved through a chalcone-rearrangement strategy involving hydroxylamine hydrochloride. thieme-connect.com The reaction of hydroxylamine with β-keto esters is another established method, though it can sometimes lead to isomeric mixtures. bibliomed.org The synthesis of N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives has also been reported, starting from 4-methoxyaniline and utilizing hydroxylamine hydrochloride for the cyclization step. sarpublication.com

| Heterocycle | Precursors | Key Reagent | Example Product |

| 1,2,4-Oxadiazole | Nitriles, Acyl Chlorides | Hydroxylamine | 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole |

| Pyridine | 1,3-Dicarbonyls, Alkynones | Ammonia (from Hydroxylamine derivative) | Methyl 2-methyl-6-(4-methoxyphenyl)pyridine-3-carboxylate |

| Isoxazole | Chalcones, β-Dicarbonyls | Hydroxylamine Hydrochloride | 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole |

Other Heterocycles: The utility of hydroxylamine derivatives extends to other heterocyclic systems. For example, N-iminopyridinium ylides react with derivatives of this compound to form pyrazolo[1,5-a]pyridines. umontreal.ca The formation of aziridines, another important class of N-heterocycles, can be achieved through reactions involving hydroxylamine derivatives as aminating agents. bris.ac.uk

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry. This compound and related compounds serve as valuable reagents in this context, participating in both nucleophilic and electrophilic amination reactions.

In one approach, hydroxylamine derivatives can be cleaved by organometallic reagents in the presence of metal catalysts to form C-N bonds. nih.gov Another strategy involves the use of hydroxylamine derivatives as electrophilic aminating agents. For instance, acetoxime O-(2,4,6-trimethylphenylsulfonate) reacts with Grignard reagents to produce primary amines. tcichemicals.com

Recent advancements have focused on metal-free methods. For example, the reaction of aldehydes with hydroxylamines, such as N-(4-methoxyphenyl)hydroxylamine, promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF), provides a route to amides. acs.orgacs.org This reaction is proposed to proceed through a nitrone intermediate. acs.org This method has been successfully applied to the synthesis of biologically active compounds. acs.org Additionally, transition metal-free intramolecular C-N bond forming dearomatization and aryl C-H amination have been achieved through the in-situ generation of a potent electrophilic aminating agent from O-tosyl activated N-Boc hydroxylamines. acs.org

Role in Protecting Group Chemistry for Carbonyl Functionalities

The protection of carbonyl groups is a common requirement in multistep organic synthesis. This compound can be used to form oxime ethers, which serve as stable protecting groups for aldehydes and ketones. acs.org These oxime ethers are stable under various reaction conditions. acs.org

The para-methoxybenzyl (PMB) group, in particular, is a well-established protecting group for hydroxylamines themselves. google.com This allows for the selective manipulation of other functional groups in the molecule. The PMB group can be introduced by reacting with 4-methoxybenzyl chloride and can be removed under specific conditions, such as with an anhydrous acid. This strategy is particularly useful in the synthesis of complex molecules where orthogonal protecting group strategies are necessary. dtu.dk

Utilization in Bioconjugation Methodologies for Chemical Labeling

Bioconjugation, the covalent linking of molecules for biological applications, often utilizes the specific and efficient reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime linkage. nih.govbiotium.cominterchim.fr This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high yield, modularity, and simple product isolation. nih.gov

This compound and other aminooxy-functionalized compounds are key reagents in this field. nih.govinterchim.frbroadpharm.com They are used to label a wide range of biomolecules, including proteins, polysaccharides, and glycoproteins. nih.govbiotium.com For example, polysaccharides can be oxidized to introduce aldehyde groups, which then react with an aminooxy-functionalized tag. biotium.com This methodology has been instrumental in the development of conjugate vaccines. nih.gov Aminooxy-PEG linkers are also commercially available, allowing for the introduction of polyethylene (B3416737) glycol (PEG) chains to biomolecules, which can improve their pharmacokinetic properties. broadpharm.com

The stability of the oxime bond formed is a significant advantage over the hydrazone linkages formed from hydrazide reagents. biotium.com The reaction is efficient under mild, physiological conditions and can be catalyzed by aniline (B41778). biotium.com This has enabled the labeling of cell-surface glycans on living cells. biotium.com

| Bioconjugation Application | Reactants | Linkage Formed | Key Feature |

| Vaccine Synthesis | Aminooxy-functionalized protein, Aldehyde-functionalized polysaccharide | Oxime | Stable covalent bond formation under mild conditions |

| Protein Labeling | Aminooxy-PEG, Aldehyde-containing protein | Oxime | Introduction of PEG chains for improved properties |

| Cell Surface Labeling | Aminooxy-biotin, Oxidized cell-surface glycans | Oxime | High efficiency and stability for live-cell imaging |

| Nucleic Acid Modification | Aminooxy-functionalized nucleosides | Oxime | Site-specific introduction of ligands |

Contributions to Peptide and Amide Synthesis as Coupling Reagents

Amide bond formation is the defining reaction in peptide synthesis and is crucial for the synthesis of many other organic molecules. luxembourg-bio.com While not a direct coupling reagent in the classical sense, hydroxylamine derivatives play a key role in the activation of carboxylic acids. luxembourg-bio.com

In traditional peptide synthesis, carbodiimides are used to activate carboxylic acids, forming highly reactive O-acylisourea intermediates. These intermediates can be intercepted by hydroxylamine derivatives to form more stable active esters. luxembourg-bio.com These active esters then react with an amine to form the desired amide bond, minimizing side reactions and racemization. luxembourg-bio.com

More recently, umpolung amide synthesis has emerged as an alternative, epimerization-free method for forming N-aryl amides. nih.gov In this approach, N-aryl hydroxylamines are used as reactants. nih.gov Furthermore, some modern coupling reagents, such as those based on hypervalent iodine, are used in conjunction with additives that can be structurally related to hydroxylamine derivatives. uantwerpen.be

Precursor to Other Reactive Intermediates (e.g., Nitrones)

This compound can serve as a precursor to various reactive intermediates, most notably nitrones. Nitrones are 1,3-dipoles that are highly valuable in organic synthesis, particularly in [3+2] cycloaddition reactions to form five-membered heterocycles like isoxazolidines. researchgate.net

Nitrones can be generated from the condensation of N-substituted hydroxylamines with aldehydes or ketones. For example, C-(4-Methoxyphenyl)-N-(2-hydroxyphenylmethyl)nitrone has been synthesized from 4-methoxybenzaldehyde (B44291) and a hydroxylamine derivative. cdnsciencepub.com These nitrones can then undergo further reactions, such as nucleophilic additions or cycloadditions. bibliomed.orgresearchgate.net The iminium character of the C=N bond in nitrones makes them susceptible to attack by nucleophiles, leading to the formation of hydroxylamine products. bibliomed.org

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For O-(4-Methoxyphenyl)hydroxylamine, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR spectroscopy is instrumental for identifying the types and connectivity of protons in a molecule. In this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons.

Structural Elucidation: The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy group are expected to be shielded and appear upfield compared to the protons ortho to the -O-NH₂ group. The methoxy group itself gives rise to a sharp singlet, while the amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Reaction Monitoring: ¹H NMR is a powerful tool for monitoring the progress of reactions in real-time. hmdb.ca For instance, in a reaction where this compound is used to synthesize an oxime ether by condensation with an aldehyde or ketone, the disappearance of the -NH₂ proton signal can be tracked alongside the emergence of new signals corresponding to the product. hmdb.ca This allows for the assessment of reaction kinetics, conversion rates, and the detection of any intermediates or byproducts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (2H, ortho to -OCH₃) | 6.8 - 7.0 | Doublet | Shielded by the methoxy group. |

| Aromatic (2H, ortho to -ONH₂) | 7.0 - 7.2 | Doublet | Less shielded than the other aromatic protons. |

| Methoxy (-OCH₃) | ~3.8 | Singlet | Characteristic sharp signal. |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds like anisole (B1667542) and other aryl hydroxylamines.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

The spectrum would show six distinct carbon signals: four for the aromatic ring, one for the methoxy carbon, and one for the ipso-carbon attached to the -ONH₂ group. The chemical shifts provide confirmation of the substitution pattern. For instance, ¹³C NMR data for the related isomer N-(4-methoxyphenyl)hydroxylamine shows aromatic signals between δ 115 and 148 ppm and a methoxy signal around δ 55 ppm. scienceopen.com Similar ranges are expected for the O-isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (C-OCH₃) | 155 - 160 | Quaternary carbon, deshielded by oxygen. |

| Aromatic (C-ONH₂) | 145 - 150 | Quaternary carbon, deshielded by the -ONH₂ group. |

| Aromatic (CH, ortho to -OCH₃) | 114 - 116 | Shielded by the methoxy group. |

| Aromatic (CH, ortho to -ONH₂) | 118 - 122 | Less shielded aromatic carbons. |

Note: Predicted values are based on established increments and data from analogous compounds. scienceopen.com

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. For example, a related Boc-protected hydroxylamine (B1172632) shows a distinct N-H stretch at 3202.7 cm⁻¹. cardiff.ac.uk

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine | N-H Stretch | 3200 - 3400 | Medium, often two bands |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methoxy Group | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium to Strong |

| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

Note: Frequencies are based on standard IR correlation tables and data from related compounds. cardiff.ac.ukwpmucdn.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₇H₉NO₂, corresponding to a molecular weight of approximately 139.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 139. Key fragmentation pathways would likely involve:

Cleavage of the relatively weak O-N bond.

Loss of the amino group (-NH₂) to give a fragment at m/z = 123.

Loss of a methyl radical from the methoxy group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not prominently available in the literature, studies on related N-arylhydroxylamines show they often form extensive hydrogen-bonding networks in the solid state. iucr.orgnih.gov

It is expected that this compound would crystallize in a structure where the -NH₂ group acts as a hydrogen bond donor and the oxygen atoms (from the ether and hydroxylamine moieties) act as acceptors, leading to the formation of supramolecular assemblies like chains or layers. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The absorption of UV light promotes electrons from lower energy orbitals (HOMO) to higher energy orbitals (LUMO).

The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic system. The presence of the oxygen-containing substituents (methoxy and hydroxylamino groups) would cause a bathochromic (red) shift compared to unsubstituted benzene. Typically, compounds containing a 4-methoxyphenyl (B3050149) group exhibit absorption maxima in the range of 220-230 nm and a second, less intense band around 270-290 nm.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-methoxyphenyl)hydroxylamine |

| Anisole |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. DFT calculations for O-(4-Methoxyphenyl)hydroxylamine would involve solving the Schrödinger equation to find the lowest energy arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

These calculations would reveal the most stable conformation of the molecule, considering the interactions between the methoxy (B1213986) group, the phenyl ring, and the hydroxylamine (B1172632) moiety. The results are fundamental for understanding the molecule's three-dimensional shape and how it influences its physical and chemical behavior.

Illustrative Data Table for Optimized Geometry:

The following table is a hypothetical representation of the kind of data a DFT geometry optimization would provide for this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |

| Bond Length | C | C | 1.39 Å | |

| C | O | 1.36 Å | ||

| O | N | 1.45 Å | ||

| Bond Angle | C | C | C | 120.0° |

| C | O | N | 115.0° | |

| Dihedral Angle | C | C | O | N |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, characteristic of a nucleophile. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, characteristic of an electrophile. youtube.com Analyzing the energy and spatial distribution of these orbitals for this compound would predict its reactive behavior.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. taylorandfrancis.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions.

Computational analysis would provide the specific energy values for these orbitals, allowing for the calculation of the energy gap and thus a prediction of the molecule's reactivity profile.

Illustrative Data Table for FMO Analysis:

This table shows a hypothetical output for an FMO analysis of this compound.

| Parameter | Value (eV) - Illustrative |

| HOMO Energy | -5.80 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.55 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugation, and intramolecular interactions. wisc.edu It transforms the complex, delocalized molecular orbitals into localized, Lewis-like bonding structures (e.g., bonds, lone pairs). wisc.edu

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netwolfram.com It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net

Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

Green regions represent neutral or near-neutral potential. researchgate.net

An MEP map for this compound would identify the most electron-rich sites, likely around the oxygen and nitrogen atoms, and electron-deficient areas, providing a clear guide to its reactive sites and intermolecular interaction patterns. nih.gov

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, transition states, intermediates, and products. By calculating the energy barriers (activation energies) for different possible pathways, researchers can predict the most likely mechanism.

For reactions involving this compound, computational studies could model its interaction with other reagents, calculating the geometries and energies of transition states to determine the favorability of a proposed reaction pathway. This approach provides atomic-level detail that is often inaccessible through experimentation alone. rsc.org

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are critical in determining the physical properties and condensed-phase behavior of molecules. nih.govnih.gov Computational methods can identify and quantify these weak interactions.

An analysis of this compound would likely reveal significant intermolecular hydrogen bonding involving the N-H and O-H (if protonated) groups of the hydroxylamine moiety and the methoxy oxygen. mdpi.com Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can visualize and characterize these forces, explaining properties like boiling point, solubility, and crystal packing. researchgate.netmdpi.com

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These calculations can provide valuable benchmarks for comparison with experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, thereby assisting in spectral assignment and structural elucidation.

Theoretical calculations of NMR chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations typically yield chemical shift values that correlate well with experimental data. For instance, the computed ¹H and ¹³C NMR spectra would show distinct signals for the aromatic protons and carbons, the methoxy group, and the aminoxy functionality. Discrepancies between calculated and experimental values are expected due to factors such as solvent effects and the inherent approximations in the computational methods. However, the trends and relative chemical shifts are often accurately predicted.

Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to the various vibrational modes of the molecule, such as N-H stretching, C-O stretching of the ether, and aromatic C-H bending. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other method-specific limitations.

Below are illustrative tables comparing hypothetical experimental data with theoretical predictions for the spectroscopic properties of this compound.

Table 1: Comparison of Theoretical and Hypothetical Experimental ¹H NMR Chemical Shifts (ppm)

| Proton Assignment | Theoretical (ppm) | Hypothetical Experimental (ppm) |

| Aromatic (ortho to OMe) | 6.90 | 6.85 |

| Aromatic (meta to OMe) | 7.25 | 7.20 |

| Methoxy (-OCH₃) | 3.80 | 3.75 |

| Aminoxy (-ONH₂) | 5.50 | 5.40 |

Table 2: Comparison of Theoretical and Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Assignment | Theoretical (ppm) | Hypothetical Experimental (ppm) |

| Aromatic (C-OMe) | 159.0 | 158.5 |

| Aromatic (C-O) | 145.0 | 144.2 |

| Aromatic (CH, meta to OMe) | 115.0 | 114.8 |

| Aromatic (CH, ortho to OMe) | 120.0 | 119.5 |

| Methoxy (-OCH₃) | 55.8 | 55.3 |

Table 3: Comparison of Theoretical and Hypothetical Experimental IR Frequencies (cm⁻¹)

| Vibrational Mode | Theoretical (cm⁻¹) | Hypothetical Experimental (cm⁻¹) |

| N-H Stretch | 3350 | 3300 |

| Aromatic C-H Stretch | 3050 | 3030 |

| C-O-C Asymmetric Stretch | 1250 | 1245 |

| C-O-C Symmetric Stretch | 1030 | 1025 |

| N-O Stretch | 910 | 900 |

Quantum Chemical Descriptors for Reactivity and Selectivity

Quantum chemical calculations can also furnish a range of descriptors that are pivotal in understanding the reactivity and selectivity of this compound. These descriptors are derived from the electronic structure of the molecule and provide a quantitative basis for predicting its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the aminoxy group and the electron-rich aromatic ring, while the LUMO would be distributed over the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the aminoxy group and the oxygen of the methoxy group, indicating these are sites susceptible to electrophilic attack. The aromatic protons would exhibit a positive potential.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of reactivity. These include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2.

Chemical Softness (S): Calculated as 1 / (2η).

Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the chemical potential (-χ).

These descriptors help in classifying the molecule's reactivity profile. For instance, a high electrophilicity index suggests a strong electrophile.

Below is an illustrative table of calculated quantum chemical descriptors for this compound.

Table 4: Calculated Quantum Chemical Descriptors

| Descriptor | Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | 0.50 |

| HOMO-LUMO Gap | 9.00 |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | -0.50 |

| Electronegativity (χ) | 4.00 |

| Chemical Hardness (η) | 4.50 |

| Chemical Softness (S) | 0.11 |

| Electrophilicity Index (ω) | 1.78 |

These theoretical and computational investigations provide a detailed and nuanced understanding of the chemical nature of this compound, complementing experimental findings and offering predictive insights into its behavior.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For O-(4-Methoxyphenyl)hydroxylamine and its analogues, a primary research thrust will be the development of synthetic routes that are not only efficient but also environmentally benign.

Current methodologies often rely on multi-step procedures or the use of stoichiometric, and sometimes toxic, reagents. mdpi.com Future work will likely target the following:

Catalytic Hydrogenation: While the catalytic hydrogenation of oximes is a promising atom-economical route, it often requires harsh conditions or precious metal catalysts. mdpi.com Research into more sustainable catalysts, such as those based on earth-abundant metals or advanced supports like ceria-zirconia, could lead to milder reaction conditions and improved selectivity. mdpi.com The development of heterogeneous catalysts is particularly attractive due to their stability, reusability, and ease of separation. mdpi.commdpi.com

Green Solvents and Conditions: A shift away from traditional volatile organic solvents is expected. The use of greener alternatives like glycerol, which can act as both a solvent and a catalyst, has shown promise for related reactions like nitrone synthesis. ias.ac.in Similarly, the use of aqueous solvent systems or ionic liquids could offer significant environmental benefits. ias.ac.inorganic-chemistry.org

Novel Feedstocks: Research into synthesizing hydroxylamines from simple, abundant feedstocks like air and water is emerging. A plasma-electrochemical cascade pathway, for example, has been developed for hydroxylamine (B1172632) synthesis from ambient air and water at room temperature, pointing towards a paradigm shift in chemical production. researchgate.net Adapting such technologies for the synthesis of substituted hydroxylamines represents a long-term research goal.

| Method | Typical Conditions | Advantages | Future Research Focus |

|---|---|---|---|

| Classical Reduction (e.g., LiAlH4) | Stoichiometric reductants, organic solvents | Effective for many substrates | Reduce waste, avoid toxic reagents mdpi.com |

| Catalytic Hydrogenation of Oximes | H2 gas, metal catalysts (Pt, Pd, Ni) | 100% atom economy, potentially greener mdpi.com | Develop non-precious metal catalysts, milder conditions, higher selectivity mdpi.commdpi.com |

| Green Solvent Synthesis | Glycerol, water, ionic liquids | Reduced environmental impact, recyclable solvents ias.ac.inorganic-chemistry.org | Broaden substrate scope, improve yields |

| Plasma-Electrochemical Pathway | Air, water, electricity, Bi-based catalyst | Highly sustainable feedstocks, mild conditions researchgate.net | Adapt for synthesis of substituted hydroxylamines |

Exploration of Undiscovered Reactivity Modes

This compound's N-O bond is a key functional handle that enables a variety of transformations. While its use in amination reactions is established, significant potential exists for uncovering new reactivity patterns.

Future explorations will likely include:

Radical-Mediated Transformations: The generation of radical species via N-O bond cleavage can open up new synthetic pathways. Research into photo-induced or catalyst-mediated radical generation could enable novel C-C, C-N, and C-O bond formations and the construction of complex N-heterocycles. nih.gov

Rearrangement Reactions: The development of novel rearrangement reactions, such as the aza-Hock rearrangement of benzyl (B1604629) alcohols with arylsulfonyl hydroxylamines to produce anilines, demonstrates the potential for creative bond reorganization. springernature.com Investigating the scope of such rearrangements with O-arylhydroxylamines could lead to efficient syntheses of valuable structural motifs.

Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound would be a highly efficient way to build molecular complexity in a single step. An example is the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine, and an azide (B81097) source. organic-chemistry.org Developing similar strategies with O-arylhydroxylamines is a promising avenue.

Dearomatization Reactions: The use of hydroxylamine-derived N-O donors in dearomatizing amination reactions of phenols and naphthols has been shown to produce valuable spirocyclic pyrrolidines. bris.ac.uk Expanding this methodology to a broader range of aromatic systems represents a significant area for future work.

Advancements in Catalytic Applications

The use of this compound and related reagents in catalytic processes is a rapidly expanding field. Future research will aim to broaden the scope and improve the efficiency of these transformations.

Key research directions include:

Iron-Catalyzed Aminofunctionalization: Iron, being an inexpensive and benign metal, is an ideal catalyst. The use of hydroxylamine-derived reagents in iron-catalyzed aminofunctionalization of olefins to produce aminoethers and other valuable products is a significant advancement. nih.govamazonaws.com Future work will focus on expanding the substrate scope, developing asymmetric versions of these reactions, and applying them to the synthesis of complex molecules like pharmaceuticals. amazonaws.com

Asymmetric Catalysis: The development of enantioselective reactions is a cornerstone of modern organic synthesis. Combining O-arylhydroxylamine reagents with chiral catalysts (based on copper, rhodium, palladium, etc.) to achieve asymmetric aminations, aziridinations, and other transformations will be a major focus. nih.govacs.org This includes the design of new chiral ligands specifically tailored for these reactions. acs.org

Oxidative Coupling and C-H Activation: Using O-arylhydroxylamines as both an amino source and an internal oxidant in catalytic cycles is a powerful strategy. nih.gov Research into palladium-catalyzed reactions involving isocyanides and hydroxylamines to form amino-substituted N-heterocycles via C-H activation highlights the potential of this approach. nih.gov Future efforts will likely target the direct C-H amination of a wider range of substrates.

| Catalytic System | Transformation | Key Advantage | Future Perspective |

|---|---|---|---|

| Iron Catalysis | Alkene Aminofunctionalization (e.g., aminochlorination, aminoetherification) | Inexpensive, low toxicity catalyst amazonaws.com | Broader substrate scope, asymmetric variants, synthesis of drug-like molecules amazonaws.com |

| Rhodium(II) Catalysis | Alkene Aziridination | High efficiency for unactivated aziridines nih.gov | Development of catalyst-controlled stereoselectivity |

| Palladium Catalysis | Synthesis of N-heterocycles via C-H activation | High synthetic efficiency, builds complexity nih.gov | Direct C-H amination of diverse arenes and heteroarenes |

| Copper Catalysis | Asymmetric Amination | Access to chiral amines and derivatives acs.org | New chiral ligand design, broader application in total synthesis acs.org |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. dokumen.pubnih.gov The integration of this compound chemistry into these modern platforms is a critical future direction.

Continuous Flow Synthesis: Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. mdpi.commdpi.com Developing continuous flow processes for the synthesis of O-arylhydroxylamines themselves, as well as their subsequent use in amination or heterocycle synthesis, will be a key area of research. mdpi.comacs.org This can lead to safer, more efficient, and easily scalable production of important chemical entities. researchgate.net

Automated Synthesis Platforms: The development of automated platforms that can perform multistep syntheses, including purification, represents a paradigm shift in chemical research. nih.gov Integrating the chemistry of this compound into these systems would enable the rapid synthesis and screening of libraries of new compounds for drug discovery and materials science. dokumen.pub This "push-button" synthesis approach allows for rapid lead optimization and derivatization. nih.gov

Deeper Mechanistic Understanding through Advanced Computational Techniques

A fundamental understanding of reaction mechanisms is crucial for the rational design of new reagents and catalysts. Advanced computational techniques, particularly density functional theory (DFT), will be indispensable in elucidating the intricate pathways of reactions involving this compound.

Future research will leverage computational chemistry to:

Elucidate Reaction Intermediates: Spectroscopic studies combined with quantum chemical calculations can identify and characterize transient intermediates, such as the iron-nitrogen species formed during catalytic amination. nih.gov This insight is vital for understanding how the catalyst and reagent interact to promote N-O bond cleavage and subsequent N-transfer. nih.govresearchgate.net

Map Reaction Pathways: Computational modeling can map out entire reaction energy profiles, identifying transition states and predicting the feasibility of different mechanistic pathways (e.g., concerted vs. stepwise). bris.ac.ukresearchgate.net This can help explain observed selectivity and guide the optimization of reaction conditions.

Predict Reactivity and Selectivity: As computational models become more accurate, they can be used in a predictive capacity to screen new substrates, ligands, and catalysts, thereby accelerating the discovery of new reactions and optimizing existing ones. This can help rationalize, for example, why certain substituted hydroxylamines or aldehydes give higher yields in particular transformations. acs.org

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound and related compounds, paving the way for new discoveries in synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing O-(4-Methoxyphenyl)hydroxylamine, and how do reaction conditions influence yield?

- Methodology : A common method involves O-alkylation of hydroxylamine derivatives. For example, hydroxylamine hydrochloride reacts with 4-methoxybenzyl halides in polar solvents (e.g., ethanol or methanol) under reflux, using a base like sodium acetate to neutralize HCl . Purification typically involves recrystallization or chromatography. Yield optimization requires precise control of stoichiometry, temperature (70–80°C), and reaction time (6–12 hours). Side products like N-alkylated isomers may form if pH exceeds 8.0 .

Q. How can researchers characterize this compound, and what analytical techniques are critical for confirming purity?

- Analytical Workflow :

- NMR Spectroscopy : H NMR in MeOD shows aromatic protons as doublets (δ 7.06 and 6.80 ppm for 4-methoxyphenyl groups), methoxy protons at δ 3.72 ppm, and hydroxylamine-associated protons at δ 3.97–1.94 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 182.1181 for CHNO) .

- TLC/HPLC : Monitor reaction progress and purity using silica gel plates (ethyl acetate/hexane) or reverse-phase HPLC with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in the lab?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), sealed goggles, and lab coats. Avoid skin/eye contact due to potential irritation .

- Ventilation : Use fume hoods to minimize inhalation risks. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .

- Storage : Keep in airtight containers away from oxidizing agents and acids to prevent decomposition .

Advanced Research Questions

Q. How does this compound participate in bifunctional catalysis, and what mechanistic insights explain its selectivity in O-acylation vs. N-acylation?

- Mechanistic Analysis : In reactions with esters (e.g., phenyl acetate), hydroxylamine acts as a dual catalyst. The oxygen donates a proton to the carbonyl group, while the nitrogen abstracts a proton from the nucleophile. DFT studies show O-acylation (ΔG‡ ~18.6 kcal/mol) is marginally favored over N-acylation (ΔG‡ ~17.4 kcal/mol) due to steric hindrance in the transition state for N-attack . Solvent polarity (e.g., water vs. DMSO) further modulates selectivity by stabilizing zwitterionic intermediates .

Q. What strategies resolve contradictions in experimental vs. theoretical data for hydroxylamine-mediated reactions?

- Case Study : When experimental product ratios (e.g., O:N-acylation = 3:1) conflict with computational predictions (1:1), researchers should:

- Re-examine Solvation Effects : Include explicit solvent molecules (e.g., water) in DFT models to improve accuracy .

- Validate Intermediates : Use in-situ FTIR or N NMR to detect transient species like tetrahedral intermediates .

- Adjust Kinetic Models : Incorporate microkinetic simulations to account for competing pathways .

Q. How is this compound utilized in the synthesis of bioactive molecules, and what are recent breakthroughs?

- Applications :

- Antibiotic Scaffolds : Serves as a precursor for N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives with selective antibacterial activity. The 4-methoxy group enhances membrane permeability .

- Enzyme Inhibitors : Used to synthesize transition-state analogs for serine hydrolases. For example, its hydroxylamine group mimics tetrahedral intermediates in protease inhibition .

- Prodrug Activation : PMB-protected derivatives enable site-specific release of therapeutics via acid-catalyzed deprotection .

Methodological Challenges and Solutions

Q. Why do purification challenges arise in hydroxylamine derivatives, and how can they be mitigated?

- Issue : Hydroxylamines are hygroscopic and prone to oxidation.

- Solutions :

- Inert Atmosphere : Conduct reactions and column chromatography under nitrogen/argon.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .

- Low-Temperature Storage : Keep at –20°C in amber vials to limit light/heat exposure .

Q. What computational tools are recommended for predicting reaction outcomes with this compound?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.